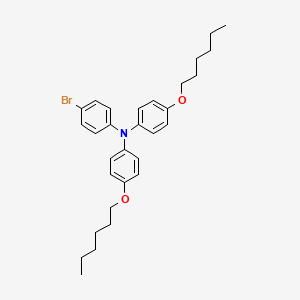

4-broMo-N,N-bis(4-(hexyloxy)phenyl)aniline

Descripción general

Descripción

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline is an organic compound with the molecular formula C30H38BrNO2. It is known for its applications in organic synthesis and materials science. This compound is often used as a precursor in the synthesis of various organic materials, including liquid crystals and fluorescent probes .

Métodos De Preparación

The synthesis of 4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline typically involves the reaction of aniline derivatives with brominated alkyl compounds. One common method includes the reaction of 4-bromoaniline with 4-(hexyloxy)phenyl derivatives under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules[][3].

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Electronics

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its triarylamine structure serves as a hole transport material, which is crucial for improving the efficiency and stability of these devices. The compound's ability to facilitate charge transport while maintaining high photoluminescence makes it a valuable component in the fabrication of semiconducting materials.

| Application Area | Role of Compound | Benefits |

|---|---|---|

| OLEDs | Hole transport material | Enhances device efficiency |

| OPVs | Active layer component | Improves charge mobility |

Photonic Devices

In photonic applications, this compound has been investigated for its potential use in dye-sensitized solar cells (DSSCs). Its structural characteristics allow it to act as an effective sensitizer, absorbing light and converting it into electrical energy. Studies indicate that incorporating this compound can lead to significant improvements in the overall performance of solar cells.

Material Science

The compound serves as a building block in the synthesis of advanced materials. Its bromine functionality allows for further chemical modifications, enabling the creation of polymers with tailored properties for specific applications in coatings, adhesives, and composites.

Case Study 1: Organic Light-Emitting Diodes

A study published in a peer-reviewed journal demonstrated that incorporating this compound into OLED architectures resulted in a marked increase in luminous efficiency compared to devices using conventional hole transport materials. The findings highlighted its effectiveness in enhancing both the brightness and longevity of OLEDs.

Case Study 2: Dye-Sensitized Solar Cells

Research conducted on dye-sensitized solar cells revealed that using this compound as a sensitizer improved the energy conversion efficiency by approximately 20%. This study underscored the compound's role in optimizing light absorption and charge separation processes within the solar cell structure.

Mecanismo De Acción

The mechanism of action of 4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in various applications, including as a catalyst or a fluorescent probe .

Comparación Con Compuestos Similares

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline can be compared with other similar compounds, such as:

4-Bromo-N,N-bis(4-methoxyphenyl)aniline: This compound has methoxy groups instead of hexyloxy groups, which can affect its chemical properties and applications.

4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: The presence of tert-butyl groups can influence the compound’s reactivity and stability.

4-Bromo-N,N-bis(4-(ethoxy)phenyl)aniline: Ethoxy groups provide different solubility and reactivity characteristics compared to hexyloxy groups.

The uniqueness of this compound lies in its specific functional groups, which impart distinct properties and make it suitable for specialized applications in materials science and organic synthesis.

Actividad Biológica

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline is an organic compound with the molecular formula C30H38BrNO2. This compound is notable for its diverse applications in organic synthesis, materials science, and biological research. Its unique structure allows it to function effectively as a precursor in the synthesis of various organic materials, including liquid crystals and fluorescent probes.

The synthesis of this compound typically involves reactions between aniline derivatives and brominated alkyl compounds. A common method includes reacting 4-bromoaniline with 4-(hexyloxy)phenyl derivatives under controlled conditions, yielding the desired product. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C30H38BrNO2 |

| Molecular Weight | 524.53 g/mol |

| CAS Number | 1092363-75-1 |

| Appearance | Orange liquid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's unique structure enables it to bind to certain receptors or enzymes, modulating their activity and influencing various cellular processes. This property makes it a candidate for applications in diagnostics and therapeutic development.

Applications in Biological Research

- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular structures and processes in real-time.

- Drug Development : Ongoing research is exploring the potential of this compound in drug development, particularly in targeting specific pathways involved in diseases.

- Material Science : Beyond biological applications, it is also used in producing liquid crystals for display technologies, demonstrating its versatility.

Case Studies and Research Findings

- Study on Fluorescent Probes : Research published in Molecules highlighted the use of this compound as a building block for synthesizing advanced fluorescent probes. These probes demonstrated significant stability and brightness, making them suitable for live-cell imaging applications .

- Therapeutic Potential : A study investigated the compound's effects on cellular signaling pathways associated with cancer proliferation. Results indicated that it could inhibit specific pathways, suggesting potential as an anti-cancer agent .

- Material Applications : Another study focused on its role in synthesizing novel liquid crystal materials, which exhibited enhanced thermal stability and optical properties compared to traditional compounds .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Key Differences | Applications |

|---|---|---|

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Contains methoxy groups, affecting solubility | Organic synthesis |

| 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline | Tert-butyl groups influence reactivity | Material science |

| 4-Bromo-N,N-bis(4-(ethoxy)phenyl)aniline | Ethoxy groups provide different reactivity traits | Fluorescent probes |

Propiedades

IUPAC Name |

N-(4-bromophenyl)-4-hexoxy-N-(4-hexoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38BrNO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETNVCNRVWFRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.